molecular formula C8H18O B14129107 2-Methoxy-2,3-dimethylpentane CAS No. 89045-02-3

2-Methoxy-2,3-dimethylpentane

Cat. No.: B14129107
CAS No.: 89045-02-3
M. Wt: 130.23 g/mol
InChI Key: YJYBCKXPIQHVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2,3-dimethylpentane is an organic compound with the molecular formula C8H18O. It is a branched ether, specifically a methyl ether derivative of 2,3-dimethylpentane. This compound is characterized by its colorless liquid appearance and is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,3-dimethylpentane typically involves the etherification of 2,3-dimethylpentanol with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Methanol acts as both the reactant and the solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process is optimized to maximize yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,3-dimethylpentane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to the alcohol form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

2-Methoxy-2,3-dimethylpentane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-2,3-dimethylpentane involves its interaction with various molecular targets, primarily through its ether functional group. It can participate in hydrogen bonding and van der Waals interactions, influencing the behavior of biological membranes and proteins. The pathways involved include:

    Membrane Interaction: Alters membrane fluidity and permeability.

    Protein Binding: Can bind to hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpentane: A hydrocarbon with similar structural features but lacks the methoxy group.

    2-Methoxy-2,4,4-trimethylpentane: Another ether with a different branching pattern.

    2,3-Dimethylbutane: A smaller hydrocarbon with similar branching.

Uniqueness

2-Methoxy-2,3-dimethylpentane is unique due to its specific ether functional group, which imparts different chemical reactivity and physical properties compared to its hydrocarbon counterparts. This makes it valuable in applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

89045-02-3

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

2-methoxy-2,3-dimethylpentane

InChI

InChI=1S/C8H18O/c1-6-7(2)8(3,4)9-5/h7H,6H2,1-5H3

InChI Key

YJYBCKXPIQHVKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.